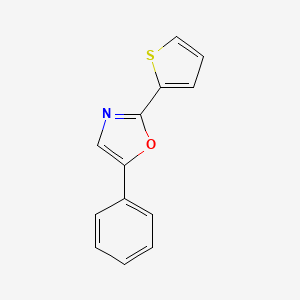

5-Phenyl-2-(thiophen-2-YL)oxazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-phenyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-14-13(15-11)12-7-4-8-16-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFXPNRGOVHZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Oxazole Heterocycles in Contemporary Chemical Research

Oxazole (B20620), a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone in modern chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comtandfonline.com The oxazole nucleus is a feature of numerous natural products and has been identified as a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. researchgate.net

Key aspects of oxazole significance include:

Broad Biological Activity: Oxazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netigi-global.com This versatility makes them attractive frameworks for drug discovery and development. tandfonline.commuseonaturalistico.it

Structural Scaffold: The oxazole ring's structure and reactivity make it an ideal starting point for synthesizing more complex molecules. numberanalytics.com Its ability to engage with enzymes and receptors through various non-covalent interactions is a key factor in its utility in medicinal chemistry. tandfonline.com

Applications in Materials Science: Beyond pharmaceuticals, oxazole derivatives are explored for their use as fluorescent dyes and anti-corrosive agents. researchgate.netorganic-chemistry.org

The continuous investigation into oxazoles fuels the development of novel synthetic methodologies and the discovery of new therapeutic agents and functional materials. researchgate.netmuseonaturalistico.it

The Thiophene Moiety in Conjugated Systems and Its Role in Molecular Design

Thiophene (B33073) is a sulfur-containing five-membered aromatic heterocycle that is a fundamental building block in the design of π-conjugated systems. researchgate.net These systems are integral to the development of advanced organic materials with tailored electronic and optical properties. nih.gov

The role of thiophene in molecular design is multifaceted:

Electronic Properties: Thiophene is an electron-rich heterocycle, a characteristic that makes it a popular component in conducting polymers and organic semiconductors. researchgate.netcore.ac.uk Its inclusion in a polymer backbone can enhance charge transport, which is crucial for applications in organic field-effect transistors (OFETs) and organic solar cells. nih.govrsc.org

Structural Versatility: Thiophene-based oligomers and polymers can be designed with architectures ranging from one-dimensional to three-dimensional, allowing for fine-tuning of material properties. rsc.org The ability to control the regioregularity of polythiophenes is critical, as it influences the packing of polymer chains and, consequently, the material's electrical conductivity. nih.gov

Optical Properties: The incorporation of thiophene into conjugated systems significantly affects their light-harvesting capabilities. rsc.org The position and substitution of the thiophene ring can modulate the absorption and emission spectra of a molecule, which is essential for applications in optoelectronics. core.ac.ukacs.org

The unique combination of stability, electron-rich nature, and structural flexibility makes thiophene an indispensable component in the rational design of functional organic materials. rsc.orgacs.org

Overview of Research Trajectories for 2,5 Disubstituted Oxazoles

Classical and Established Synthetic Routes for Oxazole Ring Formation

Traditional methods for oxazole synthesis have laid the groundwork for many modern advancements. These established routes often involve the cyclization of acyclic precursors under various conditions.

Robinson-Gabriel Cyclodehydration Approaches

The Robinson-Gabriel synthesis is a cornerstone method for the formation of oxazoles, involving the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.org This reaction is typically promoted by a cyclodehydrating agent. wikipedia.org While historically effective for 2,5-diaryloxazoles, the classical Robinson-Gabriel synthesis often requires harsh dehydrating agents like phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride, which can lead to low yields. ijpsonline.comthieme-connect.de

Modern modifications have aimed to overcome these limitations. For instance, milder conditions have been developed that are more suitable for sensitive natural products. thieme-connect.de One notable extension involves the oxidation of β-keto amides followed by cyclodehydration, a strategy that has been successfully applied in the synthesis of various substituted oxazoles. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed, utilizing an oxazolone (B7731731) template to generate 2,4,5-trisubstituted oxazoles in good yields. acs.orgresearchgate.net

| Variant | Key Reagents/Conditions | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Classical | 2-Acylamino-ketone, strong dehydrating agent (e.g., H2SO4, POCl3) | Established and well-understood | Harsh conditions, often low yields | ijpsonline.comthieme-connect.de |

| Wipf's Modification | β-Keto amides, Dess-Martin periodinane, PPh3, I2, Et3N | Milder conditions, suitable for sensitive substrates | Multi-step process | wikipedia.org |

| One-Pot Friedel-Crafts/Robinson-Gabriel | Oxazolone template, AlCl3, triflic acid | One-pot procedure, good yields for trisubstituted oxazoles | Requires specific oxazolone template | acs.orgresearchgate.net |

Fischer-Oxazole Synthesis Variants

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of equimolar amounts of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction proceeds under mild conditions. wikipedia.org The starting cyanohydrin is itself typically derived from an aldehyde. wikipedia.org A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole. wikipedia.org

While the original method often utilized aromatic reactants, aliphatic compounds have also been employed. wikipedia.org Recent reconsiderations of this synthesis have led to the development of methods for producing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles. wikipedia.org

Van Leusen Oxazole Synthesis and Its Adaptations

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic and mild conditions. ijpsonline.comnih.govmdpi.comorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition, where TosMIC acts as a "3-atom synthon". nih.govmdpi.com An oxazoline (B21484) intermediate is formed, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govorganic-chemistry.org

This methodology has been adapted to synthesize a wide variety of oxazole derivatives. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been achieved using an ionic liquid as the solvent. nih.gov The Van Leusen reaction has also been instrumental in the synthesis of C3-symmetric star-shaped molecules containing oxazole moieties. nih.gov In one example, a tri-aldehyde was treated with TosMIC and potassium carbonate in refluxing methanol (B129727) to generate a tris-oxazole derivative in good yield. nih.gov Furthermore, this method has been used to prepare precursors for more complex structures, such as the synthesis of 5-(2-chloroquinolin-3-yl)oxazole from 2-chloroquinoline-3-carbaldehyde (B1585622) and TosMIC. nih.govmdpi.com

| Adaptation | Key Reagents/Conditions | Product Type | Key Features | Relevant Citations |

|---|---|---|---|---|

| One-pot 4,5-disubstituted oxazoles | TosMIC, aldehyde, aliphatic halide, ionic liquid | 4,5-disubstituted oxazoles | High yield, broad substrate scope | nih.gov |

| Synthesis of star-shaped tris-oxazoles | Tri-aldehyde, TosMIC, K2CO3, methanol (reflux) | C3-symmetric tris-oxazoles | Formation of complex, symmetrical molecules | nih.gov |

| Synthesis of quinoline-substituted oxazoles | 2-Chloroquinoline-3-carbaldehyde, TosMIC | 5-(2-chloroquinolin-3-yl)oxazole | Provides a precursor for further functionalization | nih.govmdpi.com |

Transition Metal-Catalyzed Coupling Reactions for 2,5-Disubstituted Oxazoles

More contemporary approaches to the synthesis of 2,5-disubstituted oxazoles leverage the power of transition metal catalysis, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of substituted oxazoles. These reactions allow for the formation of carbon-carbon bonds between a halogenated oxazole and a boronic acid derivative. For the synthesis of 2,5-disubstituted oxazoles, a common strategy involves the deprotonation of an oxazole precursor to create a reactive carbanion, which can then be functionalized. nih.gov For example, 5-iodo- and 5-tri-n-butylstannyl oxazoles can be prepared and subsequently used in cross-coupling reactions. nih.gov

A notable application is the arylation of 5-iodo-2-(phenylsulfonyl)-1,3-oxazole with 4-methoxyphenyl (B3050149) boronic acid using a palladium catalyst to afford the corresponding 2,5-disubstituted oxazole in high yield. nih.gov The Suzuki-Miyaura reaction has also been employed in the synthesis of biphenyl-substituted oxazole derivatives and in one-pot procedures for creating 2,4,5-trisubstituted oxazoles. tandfonline.com A palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones has also been reported as a highly efficient method for synthesizing oxazole derivatives. organic-chemistry.org

Copper-Mediated Synthetic Strategies

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for the synthesis of 2,5-disubstituted oxazoles. One such method involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature. nih.govorganic-chemistry.org This reaction proceeds via vinylic C-H bond functionalization and can be used to synthesize a variety of 2,5-disubstituted oxazoles bearing aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.govorganic-chemistry.org The use of CuBr2 as a catalyst and potassium persulfate as an oxidant has proven effective. organic-chemistry.org

Another innovative copper-catalyzed cascade reaction involves the reaction of alkenes with azides. rsc.orgrsc.orgnih.gov This process, which employs air as the oxidant under mild conditions, proceeds through a series of steps including 1,3-dipolar cycloaddition, ring cleavage, and oxidative dehydrogenative cyclization to afford 2,5-disubstituted oxazoles. rsc.orgrsc.orgnih.gov Furthermore, copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. ijpsonline.comtandfonline.com

| Methodology | Catalyst/Reagents | Substrates | Key Features | Relevant Citations |

|---|---|---|---|---|

| Oxidative Cyclization of Enamides | CuBr2, K2S2O4 | Enamides | Room temperature, tolerates various substituents | nih.govorganic-chemistry.org |

| Cascade Reaction of Alkenes and Azides | Copper catalyst, Air (oxidant) | Aromatic terminal alkenes, azides | Mild conditions, uses air as a green oxidant | rsc.orgrsc.orgnih.gov |

| Coupling of Diazoketones and Amides | Cu(OTf)2 | α-Diazoketones, amides | Efficient for 2,4-disubstituted oxazoles | ijpsonline.comtandfonline.com |

Gold-Catalyzed Alkyne Oxidation and Annulation Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering mild reaction conditions and broad substrate scope. organic-chemistry.org A prominent gold-catalyzed method involves the intermolecular oxidation of terminal alkynes, which generates gold carbene intermediates. organic-chemistry.org These intermediates can then undergo a [2+2+1] annulation with a nitrile and an oxygen atom from an oxidant to form the 2,5-disubstituted oxazole ring. organic-chemistry.org

This approach is advantageous as it replaces the use of potentially hazardous α-diazoketones with stable and readily available terminal alkynes. organic-chemistry.org The reaction is typically carried out in the nitrile as both a reactant and the solvent, at temperatures around 60 °C. organic-chemistry.org A variety of gold catalysts can be employed, with phosphinegold(I) complexes being particularly effective. organic-chemistry.orgacs.org The choice of oxidant is also crucial, with 8-methylquinoline (B175542) N-oxide often being the optimal choice. organic-chemistry.org This methodology exhibits excellent functional group tolerance, allowing for the synthesis of a wide array of 2,5-disubstituted oxazoles, including those with aryl and heteroaryl substituents like this compound. organic-chemistry.org

Another gold-catalyzed approach involves the reaction of alkynyl thioethers with nucleophilic nitrenoids. d-nb.infonih.gov This non-oxidative method provides regioselective access to densely functionalized oxazoles. d-nb.infonih.gov The reaction proceeds via a pathway where the sulfur substituent of the alkynyl thioether plays a key role in directing the regioselectivity, which is complementary to methods using ynamides. d-nb.infonih.gov Dichloro(pyridine-2-carboxylato)gold has been identified as a superior catalyst for this transformation. d-nb.info

| Catalyst | Reactants | Oxidant/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref. |

| BrettPhosAuNTf₂ (1 mol%) | Terminal Alkyne, Nitrile | 8-Methylquinoline N-oxide | Nitrile | 60 | High | organic-chemistry.org |

| Au(PPh₃)NTf₂ | Terminal Alkyne, Nitrile | 8-Methylquinoline N-oxide | Nitrile | 60 | High | organic-chemistry.org |

| Dichloro(pyridine-2-carboxylato)gold | Alkynyl Thioether, Aminide | - | 1,2-Dichlorobenzene | 125 | - | d-nb.info |

| JohnPhosAuCl/AgOTf | Alkynyl Triazene, Dioxazole | - | Dichloromethane | Room Temp. | 66-81 | nih.gov |

Table 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Other Metal-Catalyzed Methods (e.g., Rhodium, Iron, Nickel)

Beyond gold, other transition metals such as rhodium, iron, and nickel have been effectively utilized in the synthesis of 2,5-disubstituted oxazoles.

Rhodium-catalyzed methods often involve the annulation of N-sulfonyl-1,2,3-triazoles with aldehydes. rsc.orgresearchgate.net This reaction proceeds through the formation of a Rh(II)-azavinylcarbene intermediate, which then reacts with the aldehyde to form the oxazole ring. rsc.org This methodology is particularly effective for the synthesis of 2,5-diaryloxazoles and has been applied to the concise synthesis of natural products. rsc.org Another rhodium-catalyzed approach involves the decomposition of polymer-bound α-diazo-β-ketoesters in the presence of primary amides, followed by cyclodehydration to yield resin-bound 2,5-disubstituted oxazoles. nih.gov

Iron-catalyzed syntheses provide an economical and environmentally friendly alternative. One practical one-pot protocol involves the reaction of 1-aryl-2-nitroethanones in the presence of iron powder and acetic acid. researchgate.net Iron(III)/TEMPO catalytic systems have also been employed for the oxidative cyclization of aroyl hydrazones to form 2,5-disubstituted 1,3,4-oxadiazoles, a related heterocyclic system, highlighting the potential of iron catalysis in such transformations. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions offer a powerful method for constructing 2,5-disubstituted oxazoles. nih.govacs.org One strategy involves the reaction of 2-methylthio-oxazole with organozinc reagents. nih.govacs.org A one-pot, chemoselective synthesis of unsymmetrical 2,5-disubstituted oxazoles can be achieved by employing a single nickel catalyst that selectively functionalizes the C-2 and C-5 positions in a stepwise manner. acs.org

| Metal Catalyst | Reactants | Key Features | Yield (%) | Ref. |

| Rhodium(II) acetate (B1210297) | N-sulfonyl-1,2,3-triazole, Aldehyde | Annulation via Rh-azavinylcarbene | 62-88 | rsc.org |

| Rhodium | Polymer-bound α-diazo-β-ketoester, Primary amide | Solid-phase synthesis | - | nih.gov |

| Iron | 1-Aryl-2-nitroethanone, Acyl chloride | One-pot synthesis | - | researchgate.net |

| Nickel | 2-Methylthio-oxazole, Organozinc reagents | C-S activation, One-pot regioselective synthesis | - | nih.govacs.org |

Table 2: Rhodium, Iron, and Nickel-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for oxazoles, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Microwave irradiation has been widely adopted as a green chemistry tool for the synthesis of oxazoles, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. nih.govijpsonline.comacs.org For instance, the synthesis of 5-phenyl oxazole derivatives has been achieved in high yields (up to 96%) in as little as 8 minutes under microwave irradiation at 65 °C. nih.govacs.org This method often utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base like potassium phosphate (B84403) in a solvent such as isopropanol. nih.govacs.org The efficiency of microwave-assisted synthesis has also been demonstrated in the preparation of 2,4-disubstituted oxazoles from 2-bromoacetophenone (B140003) and urea (B33335) in DMF. tandfonline.com

Ultrasound irradiation is another energy-efficient technique that has been successfully applied to the synthesis of oxazoles. ijpsonline.comnih.govsemanticscholar.org The use of ultrasound can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net A notable application is the synthesis of oxazole derivatives from 4-substituted phenacylbromides and amides, where ultrasound not only improved yields and reduced reaction times but also resulted in significant energy savings. researchgate.net Ultrasound has also been employed in the catalyst-free synthesis of benzoxazole (B165842) derivatives and in the Ugi three-component reaction to produce highly functionalized 2-aminonitrile oxazoles in excellent yields. nih.govsemanticscholar.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained prominence as green reaction media due to their low volatility, thermal stability, and recyclability. ijpsonline.comorganic-chemistry.org The one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been effectively carried out in ionic liquids like [bmim]Br, using TosMIC, aliphatic halides, and aldehydes. organic-chemistry.orgthieme-connect.de The ionic liquid can be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.org

Deep eutectic solvents, which are mixtures of compounds with a melting point lower than the individual components, offer a biodegradable and non-toxic alternative. researchgate.netresearchgate.net The synthesis of oxazoles has been demonstrated in a choline (B1196258) chloride:urea DES, highlighting the potential of these green solvents in heterocyclic synthesis. researchgate.netresearchgate.net

| Green Technique | Reactants | Catalyst/Medium | Key Advantages | Yield (%) | Ref. |

| Microwave | Aryl-aldehyde, TosMIC | K₃PO₄ / Isopropanol | Rapid reaction (8 min), High yield | 96 | nih.govacs.org |

| Ultrasound | 4-Substituted phenacylbromide, Amide | Deep Eutectic Solvent | Energy efficient, Reduced reaction time | - | researchgate.net |

| Ionic Liquid | TosMIC, Aliphatic halide, Aldehyde | [bmim]Br | Recyclable solvent, High yield | High | organic-chemistry.orgthieme-connect.de |

| Deep Eutectic Solvent | Phenacylbromide, Amide | Choline chloride:urea | Biodegradable, Recyclable | - | researchgate.net |

Table 3: Green Chemistry Approaches for Oxazole Synthesis

The development of catalyst-free and solvent-free synthetic routes represents a significant advancement in green chemistry. For the synthesis of 2,5-disubstituted oxazoles, an iodine-catalyzed tandem oxidative cyclization has been reported, which, while using a catalyst, avoids the use of toxic metals. organic-chemistry.orgnih.gov This method demonstrates broad functional group compatibility with various aromatic aldehydes. organic-chemistry.orgnih.gov

Furthermore, some ultrasound-assisted syntheses of benzoxazole derivatives have been achieved under catalyst-free conditions. nih.gov While completely solvent-free methods for the synthesis of this compound are less common, the use of microwave or ultrasound irradiation can often reduce the amount of solvent required, contributing to a greener process. The Cs₂CO₃-mediated reaction of aromatic primary amides with 2,3-dibromopropene (B1205560) also provides a pathway to 2,5-disubstituted oxazoles without the need for a metal catalyst. thieme-connect.com

Regioselective Synthesis of 2,5-Disubstituted Oxazoles

Regioselective synthesis is paramount for the unambiguous construction of 2,5-disubstituted oxazoles, ensuring that the desired phenyl and thiophenyl groups are correctly positioned. Various strategies have been developed that offer high control over the substitution pattern.

One effective strategy involves the site-selective functionalization of a pre-formed oxazole ring. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position creates a reactive carbanion. nih.gov This intermediate can then react with a range of electrophiles, and subsequent displacement of the phenylsulfonyl group provides a versatile route to complex 2,5-disubstituted oxazoles. nih.gov This method leverages cross-coupling reactions like Negishi, Suzuki, and Stille to introduce aryl and alkenyl groups with high precision. nih.gov

Metal-catalyzed reactions are also instrumental in achieving regioselectivity. A silver-induced [3+2] cycloaddition between isocyanides and acyl chlorides provides a direct and effective pathway to 2,5-disubstituted oxazoles in good to high yields. diva-portal.org Similarly, rhodium-catalyzed annulation of N-sulfonyl 1,2,3-triazoles with aldehydes has been shown to be an efficient method for producing a variety of 2,5-diaryloxazole derivatives. rsc.orgnih.gov Another approach utilizes copper(I)-catalyzed cycloaddition of acyl azides with terminal alkynes, which also proceeds with high regioselectivity to form the desired 2,5-disubstituted products.

Traditional cyclization methods remain relevant, particularly when the starting materials inherently dictate the final regiochemistry. The synthesis from α-acylamino ketones (the Robinson-Gabriel synthesis) is a classic example. A modern variation involves the cyclodehydration of α-acylamino ketones using triphenylphosphine (B44618) and iodine to yield 2,5-diaryloxazoles in very good yields. researchgate.net This process often starts from α-tosyloxy ketones, which are converted to α-amino ketones and then acylated. researchgate.net

A metal-free approach using hypervalent iodine reagents has also been reported. The reaction of chalcones with (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) acetate at room temperature yields 2,5-diaryloxazoles efficiently. rsc.org

Table 1: Comparison of Regioselective Synthetic Methods for 2,5-Disubstituted Oxazoles

| Method | Key Reagents/Catalyst | Starting Materials | Key Features |

|---|---|---|---|

| Site-Selective Deprotonation | tert-butyllithium | 2-(Phenylsulfonyl)-1,3-oxazole, Electrophiles | Forms a C-5 carbanion for subsequent functionalization via cross-coupling. nih.gov |

| Rhodium-Catalyzed Annulation | Rhodium catalyst | N-sulfonyl 1,2,3-triazoles, Aldehydes | Efficient synthesis of 2,5-diaryloxazoles in good to excellent yields. rsc.orgnih.gov |

| Silver-Induced Cycloaddition | Silver-based MOF catalyst | Isocyanides, Acyl chlorides | Transition metal-catalyzed [3+2] cycloaddition. diva-portal.org |

| Cyclodehydration | Triphenylphosphine, Iodine | α-Acylamino ketones | A classic and effective method for forming the oxazole ring. researchgate.net |

| Iodine(III)-Promoted Cyclization | (Diacetoxyiodo)benzene (PIDA) | Chalcones, Ammonium acetate | Metal-free oxidative cyclization under mild conditions. rsc.org |

Cascade and Domino Reactions in Oxazole Synthesis

Cascade and domino reactions, which involve sequential transformations in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. Several such processes have been developed for the synthesis of 2,5-disubstituted oxazoles.

Iodine-catalyzed reactions are prominent in this area. A practical and simple synthesis of 2,5-disubstituted oxazoles proceeds via an iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org This method uses readily available aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride as substrates, demonstrating excellent functional group compatibility under mild conditions. organic-chemistry.org Another powerful domino reaction, also catalyzed by iodine, starts from aryl methyl ketones and α-amino acids. nih.govacs.org This decarboxylative domino process allows for the synthesis of 2-alkyl-5-aryl-substituted oxazoles in yields up to 80%. nih.govacs.org A specific application of an iodine-catalyzed intramolecular C(sp3)-H functionalization has been used to synthesize this compound directly from N-phenethyl-thiophene-2-carboxamide, albeit in a moderate yield of 56%. rsc.org

Copper-catalyzed cascade reactions provide another efficient route. A novel method involves a multi-step cascade starting from aromatic terminal alkenes and azides, proceeding through a 1,3-dipolar cycloaddition and several rearrangement and oxidation steps to afford 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. rsc.org Another domino sequence assisted by an I₂/Cu(NO₃)₂·3H₂O system transforms arylacetylenes and α-amino acids into 2,5-disubstituted oxazoles. thieme-connect.com

Furthermore, radical cascade strategies have been developed. One such approach enables the modular synthesis of oxazoles from feedstock reagents like alcohols and nitriles through a tandem hydrogen atom transfer (HAT) process. researchgate.net Organocatalytic cascade reactions have also been established, affording a metal-free method for oxazole synthesis through dual sp³ C-H activation in the air under mild conditions. rsc.org

A unique one-pot reaction involves the ring expansion of NH-keto aziridines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and iodine to give 2,5-diaryloxazoles in moderate to high yields (77–90%). organic-chemistry.org This method represents an efficient expansion of the scope of oxazole synthesis. organic-chemistry.org

Table 2: Overview of Cascade and Domino Reactions for 2,5-Disubstituted Oxazole Synthesis

| Reaction Type | Key Reagents/Catalyst | Starting Materials | Key Features |

|---|---|---|---|

| Iodine-Catalyzed Tandem Cyclization | Iodine, TBHP | Aromatic aldehydes, 2-Amino-1-arylethanones | Metal-free, excellent functional group compatibility. nih.govorganic-chemistry.org |

| Iodine-Catalyzed Domino Reaction | Iodine, Oxone | Aryl methyl ketones, α-Amino acids | Decarboxylative domino process yielding 2-alkyl-5-aryl oxazoles. nih.govacs.org |

| Copper-Catalyzed Cascade | Copper catalyst, Air | Aromatic terminal alkenes, Azides | Multi-step cascade involving cycloaddition and oxidative cyclization. rsc.org |

| I₂/Cu-Assisted Domino Sequence | I₂, Cu(NO₃)₂·3H₂O | Arylacetylenes, α-Amino acids | Involves Kornblum oxidation and a decarboxylation/annulation/oxidation sequence. thieme-connect.com |

| Radical Cascade | N/A (Radical initiator) | Alcohols, Nitriles | Modular synthesis via tandem hydrogen atom transfer (HAT). researchgate.net |

| Ring Expansion | DCC, Iodine | NH-keto aziridines | One-pot synthesis with moderate to high yields. organic-chemistry.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial relationships of atoms within the this compound molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and coupling interactions of the protons. The aromatic region of the spectrum is particularly informative, displaying signals corresponding to the protons on the phenyl, thiophene (B33073), and oxazole rings.

Published data for this compound reveals a distinct set of signals in the aromatic region. researchgate.net The protons of the phenyl ring typically appear as a multiplet, while the protons of the thiophene ring exhibit characteristic doublet of doublets patterns due to their specific coupling constants. The proton on the oxazole ring generally appears as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.73 | dd | 3.7, 1.1 | Thiophene H |

| 7.72 - 7.68 | m | - | Phenyl H |

| 7.47 - 7.41 | m | - | Phenyl H |

| 7.40 - 7.35 | m | - | Phenyl H |

| 7.33 | s | - | Oxazole H |

| 7.14 | dd | 5.0, 3.8 | Thiophene H |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The spectrum for this compound shows a series of signals in the downfield region, which is characteristic of aromatic and heteroaromatic carbons. researchgate.net The carbons of the oxazole ring are typically observed at distinct chemical shifts, with the carbon atom situated between the oxygen and nitrogen atoms (C2) and the other sp² hybridized carbons (C4 and C5) being readily identifiable. The carbons of the phenyl and thiophene rings also appear in the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.4 | C2 (Oxazole) |

| 151.3 | C5 (Oxazole) |

| 130.8 | Thiophene C |

| 128.9 | Phenyl C |

| 128.6 | Phenyl C |

| 128.4 | Thiophene C |

| 127.8 | Phenyl C |

| 127.6 | Thiophene C |

| 126.2 | Phenyl C (ipso) |

| 124.2 | Phenyl C |

| 123.5 | C4 (Oxazole) |

Solvent: CDCl₃, Frequency: 100 MHz

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While direct experimental 2D NMR spectra for this compound are not widely published, the utility of these techniques for structural confirmation is well-established for analogous heterocyclic systems. mdpi.combeilstein-journals.org These experiments reveal correlations between nuclei, providing definitive evidence for the proposed structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, this would be crucial for confirming the connectivity of the protons within the phenyl and thiophene rings. For instance, cross-peaks would be expected between the adjacent protons on the thiophene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon resonances. For example, the singlet at 7.33 ppm in the proton spectrum would show a correlation to the carbon signal at 123.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing longer-range connectivity, showing correlations between protons and carbons separated by two or three bonds. columbia.edu This technique would be instrumental in connecting the different ring systems. For example, correlations would be expected between the protons on the phenyl ring and the ipso-carbon of the oxazole ring (C5), and between the protons on the thiophene ring and the C2 carbon of the oxazole ring, thus confirming the 2,5-disubstitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Ring |

|---|---|---|

| 3150 - 3000 | C-H stretching | Aromatic (Phenyl, Thiophene) |

| ~1615 | C=N stretching | Oxazole ring |

| ~1590 | C=C stretching | Aromatic rings |

| ~1480 | C-O-C asymmetric stretching | Oxazole ring |

| 850 - 700 | C-H out-of-plane bending | Aromatic substitution patterns |

The C=N stretching vibration of the oxazole ring is a key diagnostic peak. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching bands for the three rings. The presence of the ether-like C-O-C linkage within the oxazole ring would be confirmed by a strong stretching band. ijacskros.com Finally, vibrations associated with the thiophene ring, including C-S stretching, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). The extensive conjugation in this molecule, spanning the phenyl, oxazole, and thiophene rings, is expected to result in strong absorption in the UV region.

Although a specific UV-Vis spectrum for this compound is not detailed in the literature, related compounds offer a basis for prediction. For instance, other 2,5-diaryl oxadiazoles (B1248032) and thiophene-containing dyes exhibit absorption maxima (λmax) due to π→π* transitions in the range of 280-400 nm. researchgate.netbiointerfaceresearch.com The presence of heteroatoms (oxygen, nitrogen, and sulfur) also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The solvent environment can also influence the position of these absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

| Absorption Maximum (λmax) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~280-400 nm | π → π* | Conjugated phenyl-oxazole-thiophene system |

The position of the λmax is a direct indicator of the extent of conjugation. The linkage of the three aromatic systems creates a large chromophore, leading to a bathochromic (red) shift compared to the individual, unconjugated ring systems.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₅H₉NOS), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms its elemental composition.

The calculated monoisotopic mass of this compound is 251.0456 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.

The fragmentation of the molecular ion provides further structural evidence. The fragmentation pathways for aromatic and heterocyclic compounds are often characterized by the stability of the resulting fragments. libretexts.org For this compound, fragmentation is likely to proceed through several key pathways.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 251 | [C₁₅H₉NOS]⁺ | Molecular Ion (M⁺) |

| 223 | [C₁₄H₉NS]⁺ | Loss of CO |

| 170 | [C₁₀H₈N]⁺ | Cleavage yielding phenyl-oxazole fragment, loss of H |

| 146 | [C₉H₈N]⁺ | Cleavage yielding benzonitrile (B105546) fragment |

| 111 | [C₄H₃S]⁺ | Thienyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

The fragmentation would likely involve the cleavage of the bonds linking the rings and the decomposition of the oxazole ring, a common pathway for such heterocycles. The observation of ions corresponding to the phenyl cation (m/z 77), the benzoyl cation (m/z 105), and the thienyl cation (m/z 111) would strongly support the proposed structure.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(4-Iodophenyl)-1,3-oxazole (B1458731) |

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene |

| 2,5-diaryl oxadiazoles |

High-Resolution Crystallographic Studies of this compound and its Analogues

High-resolution crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These studies provide critical data on molecular geometry, conformation, and the nature of intermolecular forces that dictate the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

For instance, in an analogue, (3R,3aS,6aR)-2,5-Dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d] nih.govarxiv.orgoxazole-4,6-dione, which contains the 5-phenyl-2-thienyl moiety, the thiophene ring is oriented with respect to the phenyl ring at a dihedral angle of 5.21 (13)°. iucr.orgiucr.org In another related structure, an oxazol-5-one derivative, the dihedral angles between the oxazole and thiophene rings, and between the oxazole and a tolyl (methylphenyl) group were found to be 4.6(2)° and 1.7(2)° respectively, indicating a nearly coplanar arrangement. dergipark.org.tr Similarly, for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the phenyl ring forms a dihedral angle of 24.6 (3)° and 26.8 (3)° with the oxazole ring in two independent molecules within the asymmetric unit. nih.gov

These findings suggest that in this compound, the degree of twisting between the central oxazole ring and the flanking phenyl and thiophene rings is likely to be relatively small, though influenced by the specific packing forces within its crystal structure. The planarity of the molecule is a key factor influencing its electronic properties and potential for intermolecular interactions.

Table 1: Dihedral Angles in Analogues of this compound

| Compound/Analogue | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| (3R,3aS,6aR)-2,5-Dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d] nih.govarxiv.orgoxazole-4,6-dione | Phenyl | Thiophene | 5.21 (13) | iucr.orgiucr.org |

| 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one | Oxazole | Thiophene | 4.6 (2) | dergipark.org.tr |

| 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one | Oxazole | p-Tolyl | 1.7 (2) | dergipark.org.tr |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I) | Phenyl | Oxazole | 24.6 (3) | nih.gov |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II) | Phenyl | Oxazole | 26.8 (3) | nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The way molecules pack in a solid state is governed by a variety of non-covalent intermolecular interactions. bohrium.commdpi.com These forces, though weaker than covalent bonds, are critical in determining the crystal's stability and physical properties. For molecules rich in aromatic rings like this compound, hydrogen bonds and π-π stacking are expected to be dominant. semanticscholar.org

While the target molecule lacks classical hydrogen bond donors, C–H···O and C–H···N interactions are commonly observed in the crystal structures of its analogues. acs.orgbohrium.com For example, in the crystal structure of (3R,3aS,6aR)-2,5-Dimethyl-3-(5-phenyl-2-thienyl)perhydropyrrolo[3,4-d] nih.govarxiv.orgoxazole-4,6-dione, intermolecular C–H···O hydrogen bonds are present. iucr.org In another case, molecules are linked by pairs of intermolecular C–H∙∙∙O hydrogen bonds, forming centrosymmetric dimers. researchgate.net

Table 2: Common Intermolecular Interactions in Analogous Crystal Structures

| Interaction Type | Description | Observed in Analogues | Reference |

| C–H···O/N Hydrogen Bonds | Weak hydrogen bonds where a C-H group acts as the donor and an oxygen or nitrogen atom acts as the acceptor. | Yes | iucr.orgacs.orgbohrium.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | Yes | bohrium.comresearchgate.netsemanticscholar.org |

| C–H···π Interactions | A form of hydrogen bond where the π-system of an aromatic ring acts as the hydrogen bond acceptor. | Yes | iucr.orgnih.gov |

| van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. | Yes | nih.govmdpi.com |

Polymorphism and Solid-State Structural Variations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry, as the solid-state form of a drug can impact its efficacy. acs.org

While no specific polymorphic forms of this compound have been documented in the searched literature, the phenomenon is known to occur in related oxazole-containing compounds. For example, a study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid identified a polymorphic transition that could be induced by grinding. researchgate.net This process converted a metastable form into a more stable polymorph, driven by changes in molecular conformation and the formation of more favorable intermolecular interactions. researchgate.net The potential for polymorphism in oxazole derivatives is also suggested by discrepancies in reported melting points or the need for specific crystallization conditions, such as seeding with microcrystals from previous batches. Given the conformational flexibility between the phenyl, oxazole, and thiophene rings, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Core-Level Spectroscopy (X-ray Absorption, Photoelectron, Auger Electron Spectroscopy) for Electronic Structure Probing

Core-level spectroscopies are powerful, element-specific techniques that probe the electronic structure of a material by exciting or ejecting electrons from core orbitals. aip.org These methods provide detailed information about chemical composition, oxidation states, and the local bonding environment of atoms within a molecule. nih.gov

X-ray Absorption Spectroscopy (XAS) , also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), involves exciting a core electron to an unoccupied valence orbital. The resulting spectrum shows sharp absorption peaks just below the core-level ionization energy, which are characteristic of the element and its chemical environment. rsc.org For a molecule like this compound, XAS at the sulfur K-edge would be particularly informative. Studies on substituted thiophenes show that the energies of the 1s → π* transitions are sensitive to the nature of the substituents on the thiophene ring. nih.govacs.org Similarly, XAS at the nitrogen and oxygen K-edges would probe the electronic environment of the oxazole ring, while the carbon K-edge would provide information on all three ring systems. aip.orgaps.org

X-ray Photoelectron Spectroscopy (XPS) measures the kinetic energy of electrons ejected from core levels upon irradiation with X-rays. The binding energy of these electrons is highly characteristic of the element and its chemical state. aip.org An XPS study of the parent oxazole molecule shows distinct peaks for the 1s core levels of carbon, nitrogen, and oxygen. aip.org For this compound, one would expect to see separate signals for the carbon atoms in the phenyl, oxazole, and thiophene rings, as well as distinct signals for the oxazole nitrogen, oxazole oxygen, and thiophene sulfur atoms, providing a detailed map of the molecule's electronic structure. aip.orgrsc.org Time-resolved photoelectron spectroscopy has also been used to study the excited-state dynamics of oxazole, revealing timescales for processes like ring-opening. nih.govresearchgate.netacs.org

Auger Electron Spectroscopy (AES) is a three-electron process that provides surface-sensitive elemental and chemical information. tcd.ie It begins with the creation of a core hole (often by an electron beam), which is then filled by an electron from a higher energy level. The energy released from this transition is transferred to another electron, the Auger electron, which is ejected and its kinetic energy measured. tcd.iebohrium.com The kinetic energy of the Auger electron is a fingerprint of the element and its chemical environment. tcd.ie While AES is a powerful tool for surface analysis, its application to complex organic molecules can be challenging. arxiv.orgeag.com Nevertheless, it could be used to confirm the elemental composition of this compound and provide insights into its local bonding environment through analysis of the Auger peak shapes and energies. arxiv.org

Table 3: Overview of Core-Level Spectroscopy Techniques

| Technique | Abbreviation | Process | Information Obtained | Relevance to this compound |

| X-ray Absorption Spectroscopy | XAS / NEXAFS | Excitation of a core electron to an unoccupied molecular orbital. | Element-specific probe of unoccupied electronic states, local symmetry, and orientation on surfaces. | Characterize π* and σ* orbitals of the thiophene (S K-edge), oxazole (N, O K-edges), and all rings (C K-edge). nih.govaip.orgaps.org |

| X-ray Photoelectron Spectroscopy | XPS | Ejection of a core electron by an X-ray photon. | Elemental composition, empirical formula, chemical state, and electronic state of each element. | Determine binding energies for S, N, O, and different types of C atoms, revealing the electronic structure. aip.orgnih.gov |

| Auger Electron Spectroscopy | AES | A core hole is filled by an outer electron, and a second (Auger) electron is ejected. | Elemental composition and chemical state, particularly for surfaces. | Surface elemental analysis and chemical state information from the kinetic energies of S, N, O, and C Auger electrons. arxiv.orgtcd.ie |

Computational Chemistry and Theoretical Investigations of 5 Phenyl 2 Thiophen 2 Yl Oxazole

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the ground state properties of organic heterocyclic systems.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 5-Phenyl-2-(thiophen-2-YL)oxazole, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. DFT methods, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used for this purpose. researchgate.net

A key aspect of the molecule's structure is the relative orientation of the three rings: phenyl, oxazole (B20620), and thiophene (B33073). The dihedral angles between the plane of the oxazole ring and the adjacent phenyl and thiophene rings are critical conformational parameters. While the conjugated system favors planarity to maximize π-orbital overlap, some degree of twisting is expected due to steric hindrance between the rings. In similar structures, the dihedral angle between an oxazole ring and an adjacent phenyl ring can be relatively small, suggesting a nearly coplanar arrangement. researchgate.net The final optimized geometry represents the molecule's most probable structure in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures Note: These are representative values based on computational studies of similar heterocyclic systems and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (Oxazole) | ~1.39 |

| C-N (Oxazole) | ~1.37 | |

| C-O (Oxazole) | ~1.36 | |

| C-S (Thiophene) | ~1.72 | |

| C-C (Phenyl) | ~1.40 | |

| **Bond Angles (°) ** | C-N-C (Oxazole) | ~105 |

| C-O-C (Oxazole) | ~108 | |

| C-S-C (Thiophene) | ~92 | |

| Dihedral Angles (°) | Phenyl-Oxazole | 5-15 |

| Thiophene-Oxazole | 5-20 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be distributed across the π-conjugated system, with significant contributions from the electron-rich thiophene and phenyl rings. The LUMO is also anticipated to be delocalized over the aromatic framework, likely with a significant presence on the oxazole ring and the bonds linking the heterocyclic systems. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be more easily excited. nih.gov Computational studies on similar aromatic heterocycles provide insight into the expected energy values. researchgate.netmalayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Heterocyclic Systems Note: Values are illustrative and derived from DFT calculations on analogous compounds.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-Thiophene Derivatives | -7.18 | -4.77 | 2.14 |

| Phenyl-Imidazole Derivatives | -5.28 | -1.27 | 4.01 |

| Substituted Oxazoles | -6.80 | -0.15 | 6.65 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP surface is typically mapped onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.de

Red regions indicate negative electrostatic potential, rich in electrons, and represent the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, representing sites susceptible to nucleophilic attack.

Green regions represent neutral or weakly interacting areas. malayajournal.org

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the oxazole ring, making it a primary site for protonation and interaction with electrophiles. rsc.org The oxygen atom of the oxazole and the sulfur atom of the thiophene ring would also exhibit negative potential. Positive potential (blue) would likely be found on the hydrogen atoms of the phenyl and thiophene rings. malayajournal.org

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various reactivity indices, which are calculated from the energies of the frontier orbitals. researchgate.net These global reactivity descriptors offer a semi-quantitative prediction of a molecule's behavior in chemical reactions. researchgate.net

Key reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. nih.gov

These indices allow for a comparative analysis of reactivity. For instance, a molecule with a high chemical potential and low hardness is generally a good electron donor (nucleophile). nih.gov

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - ELUMO) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / η | Measure of polarizability |

| Electrophilicity Index (ω) | μ² / 2η | Capacity to accept electrons |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. dntb.gov.uamdpi.com This method is widely used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.netresearchgate.net

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the extensive conjugated system. dntb.gov.ua These calculations are crucial for understanding the photophysical properties of the molecule and assessing its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net In some related oxazole systems, TD-DFT has also been instrumental in studying phenomena like excited-state intramolecular proton transfer (ESIPT), although this typically requires a specific structural motif like a hydroxyl group adjacent to a nitrogen acceptor. mdpi.comrsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom around the single bonds connecting the three rings and identify the most populated conformations at a given temperature.

Study Solvation Effects: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can investigate how the solvent structure around the solute influences its conformation and dynamic behavior. This is crucial for understanding the molecule's properties in solution, which often differ significantly from the gas phase.

Quantum Chemical Characterization of Aromaticity and Electronic Delocalization

The aromaticity and electronic delocalization of this compound are complex phenomena arising from the interplay of its three constituent rings: phenyl, thiophene, and oxazole. Computational quantum chemistry provides essential tools to understand these properties, which are fundamental to the molecule's stability, reactivity, and electronic behavior.

Quantum chemical methods are used to investigate these properties in detail:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity, where negative values inside a ring indicate the presence of a diatropic ring current, a hallmark of aromaticity.

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM): These topological approaches analyze the electron density distribution. researchgate.net ELF helps visualize regions of electron localization, distinguishing between core, lone pair, and bonding electrons, while QTAIM can identify bond paths and characterize interatomic interactions, revealing the extent of electron delocalization. researchgate.netias.ac.in

Natural Bond Orbital (NBO) Analysis: NBO analysis examines donor-acceptor interactions between filled and vacant orbitals. ias.ac.in For a molecule like this compound, NBO can quantify the π-electron delocalization within and between the phenyl, thiophene, and oxazole rings by calculating the stabilization energies associated with these electronic interactions. ias.ac.in For instance, studies on related benzoxazole (B165842) derivatives have used NBO to characterize electronic delocalization from π(C=C) bonds to adjacent antibonding orbitals. ias.ac.in

Theoretical Thermodynamic and Kinetic Studies of Reactions Involving the Compound

Theoretical studies on the thermodynamics and kinetics of reactions involving this compound provide fundamental insights into its stability, reactivity, and potential transformation pathways. While direct studies on this specific compound are not widely available, research on the oxazole core and its derivatives offers a strong basis for understanding its likely chemical behavior under various conditions. Computational methods like Density Functional Theory (DFT) are central to these investigations. researchgate.netrsc.orgresearchgate.net

Thermodynamic Studies: Thermodynamic calculations focus on the energy changes during a reaction, determining the relative stability of reactants, products, and intermediates. Key parameters such as standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of formation and reaction are computed. bohrium.com For example, theoretical investigations into the formation of organometallic complexes with 2-(thiophen-2-yl)benzoxazole derivatives have used DFT to calculate these thermodynamic parameters, successfully predicting the stability of different isomers and products, which showed good agreement with experimental data. bohrium.com Such studies are crucial for designing synthetic pathways and predicting the most favorable products under thermodynamic control.

Kinetic Studies: Kinetic studies investigate the reaction rates and mechanisms, focusing on the transition states that connect reactants and products. Key computational approaches include:

Transition State Theory (TST): Used to calculate reaction rate coefficients based on the properties of the transition state. researchgate.netrsc.org

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is often employed to study the kinetics of unimolecular reactions, considering pressure and temperature effects on rate coefficients. researchgate.netrsc.org

Commonly studied reactions for oxazoles include oxidation, decomposition, and substitution. Theoretical studies on the atmospheric oxidation of oxazole by hydroxyl (•OH) radicals show that the reaction proceeds via OH-addition to the carbon atoms of the ring, which is kinetically more favorable than H-abstraction by several orders of magnitude. researchgate.netrsc.org Similarly, the kinetics of photo-oxidation by singlet oxygen have been explored using DFT, revealing that the reaction proceeds through a [4+2]-cycloaddition pathway. researchgate.net These studies calculate activation energies and reaction rates, finding that substituents on the oxazole ring can influence the reaction kinetics through electronic effects. researchgate.net For instance, the pseudo-first-order reaction rate for a substituted oxazole was found to be higher than that of the unsubstituted parent compound. researchgate.net

The table below summarizes typical parameters obtained from theoretical studies on reactions of oxazole derivatives, which can be considered representative for estimating the reactivity of this compound.

| Reaction Type | Computational Method | Calculated Parameter | Typical Finding / Value | Reference |

|---|---|---|---|---|

| Oxidation by •OH Radical | DFT (M06-2X), TST/RRKM | Activation Energy (Ea) | OH-addition pathways have lower energy barriers than H-abstraction. | researchgate.net, rsc.org |

| Photo-oxidation by ¹O₂ | DFT (B3LYP) | Activation Enthalpy (ΔH‡) | ~57 kJ/mol for the [4+2]-cycloaddition pathway to the oxazole ring. | researchgate.net |

| Photo-oxidation by ¹O₂ | DFT, TST | Rate Constant (k) | ~1.14 × 10⁶ M⁻¹s⁻¹ for substituted oxazoles at 300 K. | researchgate.net |

| Thermal Decomposition | DFT, CBS-QB3 | Reaction Enthalpy (ΔH) | Decomposition is typically an endothermic process. | nih.gov |

| Complex Formation (Pt(II)) | DFT | Gibbs Free Energy (ΔG°) | Used to determine the relative stability of different product isomers. | bohrium.com |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. nih.govbuketov.edu.kz This method is crucial for understanding the potential biological activity of compounds like this compound by simulating their interactions at a molecular level. The process involves sampling numerous conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score in kcal/mol. japsonline.com

While direct docking studies of this compound are not prominent in the literature, numerous studies on structurally analogous compounds containing oxazole, thiophene, and phenyl rings provide significant insights into its potential as a biologically active agent. buketov.edu.kzrroij.comnih.govrsc.org These studies demonstrate that the heterocyclic core can interact with a wide range of biological targets implicated in diseases such as diabetes, cancer, inflammation, and microbial infections. rroij.comnih.govrsc.org

Key interactions governing the binding of such ligands include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the oxazole nitrogen) and amino acid residues in the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the phenyl and thiophene rings) and hydrophobic pockets in the protein.

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Halogen Bonding: If halogen substituents are present, they can act as electrophilic regions interacting with nucleophilic sites on the protein. rsc.org

The table below presents a summary of molecular docking results for various compounds that are structurally related to this compound, highlighting their potential interactions with different protein targets.

| Compound/Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Oxazole Derivatives | PPARγ (1PRG) | -0.71 to -0.85 (Dock Score) | Not specified | Anti-diabetic | rroij.com |

| Oxazole Compounds | Heme binding protein (P. gingivalis) | -9.4 to -11.3 | Not specified | Anti-bacterial | nih.gov |

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) (3GD8) | -6.1 to -7.3 | ILE73, THR56, GLY144, LEU145 | Anti-inflammatory | rsc.org |

| Oxazole-incorporated Naphthyridine | Various Cancer Targets | Not specified | Not specified | Anti-cancer | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives | CDK-2 (2R3J) | -10.1 to -10.7 | Not specified | Anti-proliferative | researchgate.net |

| Pyrazolyl-thiazole derivatives of Thiophene | Sterol 14α-demethylase (C. albicans) | Comparable to Fluconazole | Not specified | Anti-fungal | rsc.org |

| Thiophene-based N-phenyl Pyrazolines | EGFR (1M17) | -7.9 (Reference) | Met769 | Anti-cancer | japsonline.com |

| Oxazolo[5,4-b]pyridines with Thiophen-2-yl group | COX-2 (1CX2) | -9.4 | TYR355, ARG513, SER353, LEU352 | Anti-inflammatory | buketov.edu.kz |

These studies collectively suggest that the this compound scaffold is a promising candidate for drug design. The combination of aromatic and heterocyclic rings provides a rigid framework with diverse chemical features capable of forming specific, high-affinity interactions with various enzymatic and receptor targets.

Reactivity and Chemical Transformations of the 5 Phenyl 2 Thiophen 2 Yl Oxazole Core

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring in 5-Phenyl-2-(thiophen-2-yl)oxazole displays distinct reactivity towards electrophilic and nucleophilic reagents. The susceptibility of the different carbon atoms on the oxazole ring to substitution varies, with the C2, C4, and C5 positions exhibiting different levels of activation or deactivation.

Electrophilic Substitution: Generally, electrophilic substitution on the oxazole ring occurs preferentially at the C5-position. tandfonline.com The presence of an electron-donating group can further activate the ring towards electrophilic attack. tandfonline.com For the this compound core, the phenyl group at the C5 position influences the electron density of the oxazole ring, affecting the regioselectivity of electrophilic substitution reactions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common but can occur, particularly when a suitable leaving group is present. tandfonline.comthepharmajournal.com The order of reactivity for the displacement of halogens on the oxazole ring is C2 >> C4 > C5. tandfonline.comsemanticscholar.org This indicates that the C2 position is the most susceptible to nucleophilic attack, a characteristic that can be exploited for introducing various functional groups. For instance, a chloro-substituted oxazole can serve as a precursor for further functionalization. scispace.com

Functionalization Strategies at Phenyl and Thiophene (B33073) Moieties

Phenyl Ring Functionalization: The phenyl group at the C5 position can be functionalized through standard electrophilic aromatic substitution reactions. The directing effects of the oxazole ring will influence the position of substitution on the phenyl ring.

Thiophene Ring Functionalization: The thiophene ring at the C2 position is also amenable to functionalization. Thiophene and its derivatives are known to undergo electrophilic substitution reactions, and the position of substitution is influenced by the existing substituent.

Cycloaddition and Rearrangement Reactions

The oxazole ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. semanticscholar.org This reaction typically leads to the formation of pyridine (B92270) derivatives. researchgate.net While the primary adducts are often not isolable and undergo rearrangement, this methodology has been applied in the synthesis of natural products. researchgate.net The specific conditions and the nature of the dienophile determine the outcome of the reaction.

Rearrangement reactions of the oxazole ring can also occur, sometimes leading to the formation of other heterocyclic systems. For example, under certain conditions, oxazoles can be converted to other heterocycles like pyrrole, pyrimidine, pyrazole (B372694), thiazole (B1198619), and imidazole (B134444) through ring-opening and recyclization or via a Cornforth rearrangement. tandfonline.com

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The this compound core is a valuable synthetic intermediate for the construction of more elaborate molecular architectures. semanticscholar.org Its inherent reactivity allows for its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Derivatives of this core structure have been utilized in the synthesis of various biologically active compounds. For instance, oxazole-containing compounds have been investigated for their potential as anticancer and antimicrobial agents. The ability to functionalize the phenyl, thiophene, and oxazole rings provides a powerful tool for structure-activity relationship (SAR) studies, allowing for the fine-tuning of biological activity.

Oxidation and Reduction Chemistry of the Oxazole and Thiophene Rings

The oxazole and thiophene rings within the this compound structure can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. semanticscholar.org Photooxidation of 2,5-diphenyloxazole, a related compound, has been shown to result in the opening of the oxazole ring. unm.edu The thiophene ring can also be oxidized, typically at the sulfur atom, to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: The reduction of the oxazole ring can lead to ring-opened products or to the formation of oxazolines. semanticscholar.org For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been reported to open the oxazole ring. semanticscholar.org Electrochemical reduction of the oxazole ring has also been studied and typically occurs at the C2 position. semanticscholar.org The thiophene ring can also be reduced under certain conditions, although this often requires harsh reagents.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Phenyl 2 Thiophen 2 Yl Oxazole Analogues

Design Principles for Modifying the 5-Phenyl-2-(thiophen-2-YL)oxazole Scaffold

The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves bioisosteric replacement, where functional groups or entire ring systems are swapped with others that have similar physical or chemical properties, in order to explore the chemical space around the lead compound.

Key modifications to this scaffold often focus on three main areas:

The Central Heterocyclic Core: The oxazole (B20620) ring itself can be replaced with other five-membered heterocycles to probe the importance of the specific arrangement of heteroatoms. For instance, isoxazole (B147169) and oxadiazole rings have been used to create analogues. mdpi.comnih.gov This strategy helps determine the optimal geometry and electronic distribution required for target interaction.

The 5-Phenyl Ring ("A" Ring): This aromatic ring is a common site for substitution to explore how electronics and sterics influence activity. Introducing various substituents allows for fine-tuning of properties like binding affinity and metabolic stability.

The 2-Thiophenyl Ring ("B" Ring): Similar to the phenyl ring, the thiophene (B33073) moiety is subject to modification. However, studies on related scaffolds have shown that the thiophene ring itself can be a successful replacement for other rings, such as thiazole (B1198619) or furan (B31954), maintaining or even enhancing biological activity. nih.govwikipedia.org In some cases, substituting the thiophene with larger or smaller heterocyclic rings has been shown to reduce activity, suggesting its size and electronic nature are critical. acs.org

These design principles are often employed in an iterative cycle of design, synthesis, and biological testing to build a comprehensive understanding of the structure-activity relationships.

Elucidation of Pharmacophores through Structural Modification

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. For the this compound family, structural modifications have been crucial in defining these key features. nih.gov

Structure-activity relationship (SAR) studies on related scaffolds have revealed several critical pharmacophoric elements:

The Thiophene Moiety: In studies of isoxazole analogues, an unsubstituted thiophene ring at the 5-position was found to be important for superior anti-cancer activity. mdpi.com This suggests the sulfur atom and the aromatic system of the thiophene play a direct role in target binding.

The Phenyl Ring Substituents: The substitution pattern on the phenyl ring is a major determinant of potency. For example, in a series of 5-(thiophen-2-yl)isoxazole analogues designed as anti-breast cancer agents, a highly electron-rich benzene (B151609) ring with three methoxy (B1213986) (-OCH3) groups was identified as a key feature for high efficacy. mdpi.com

These findings indicate that a successful pharmacophore for this class of compounds often involves a precise combination of a hydrogen-bond accepting/donating heterocyclic core, a specific substitution pattern on the phenyl ring to modulate electronic properties, and an appropriately sized aromatic ring like thiophene. genscript.com

Mechanistic Investigations of Molecular Interactions (in vitro/preclinical focus)

Understanding how these molecules interact with their biological targets at a molecular level is key to rational drug design. In vitro and preclinical studies have focused on defining binding affinities, interaction modes, and the influence of specific chemical groups on biological outcomes.

Analogues of this compound have been investigated against various biological targets, revealing specific binding interactions that underpin their activity. Molecular docking and in vitro assays have been instrumental in these investigations.

For example, 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives were studied as inhibitors of human carbonic anhydrase II (hCA II), a target for glaucoma treatment. Docking studies revealed that the sulfonamide group interacts directly with the catalytic Zn²⁺ ion and the amino acid Thr199 in the enzyme's active site. The thiophene ring orients into a hydrophobic pocket formed by residues Leu141, Val143, and Phe131, while the oxazole ring interacts with Phe131 and forms a hydrogen bond with Gln92. nih.gov